3-(1-(2-(3,5-Dimethylisoxazol-4-yl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione
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Overview
Description
3-(1-(2-(3,5-Dimethylisoxazol-4-yl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring, a piperidine ring, and an oxazolidine-2,4-dione moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-(3,5-Dimethylisoxazol-4-yl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the isoxazole ring. The isoxazole ring can be synthesized through a cyclization reaction involving a β-keto ester and hydroxylamine. The next step involves the acylation of the piperidine ring with the isoxazole derivative, followed by the formation of the oxazolidine-2,4-dione ring through a cyclization reaction with appropriate reagents and conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production .
Chemical Reactions Analysis
Types of Reactions
3-(1-(2-(3,5-Dimethylisoxazol-4-yl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
3-(1-(2-(3,5-Dimethylisoxazol-4-yl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-(2-(3,5-Dimethylisoxazol-4-yl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(1-(2-(3,5-Dimethylisoxazol-4-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione
- 4-(3,5-Dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives
Uniqueness
3-(1-(2-(3,5-Dimethylisoxazol-4-yl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-[1-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]piperidin-4-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O5/c1-9-12(10(2)23-16-9)7-13(19)17-5-3-11(4-6-17)18-14(20)8-22-15(18)21/h11H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOTVMDXEPFVROE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CCC(CC2)N3C(=O)COC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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